Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate
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Overview
Description
Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate is a complex organic compound with a pyrrole core structure This compound is characterized by the presence of various functional groups, including a formyl group, a sulfonyloxy group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as DMF and POCl3.
Esterification: The carboxyl group can be esterified using ethanol and an acid catalyst.
Sulfonyloxylation: The sulfonyloxy group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols, Bases (e.g., NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Could be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the sulfonyloxy group could enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-1,2-dimethyl-4-phenylsulfonyloxypyrrole-3-carboxylate
- Ethyl 5-formyl-1,2-dimethyl-4-(4-chlorophenyl)sulfonyloxypyrrole-3-carboxylate
- Ethyl 5-formyl-1,2-dimethyl-4-(4-nitrophenyl)sulfonyloxypyrrole-3-carboxylate
Uniqueness
Ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
ethyl 5-formyl-1,2-dimethyl-4-(4-methylphenyl)sulfonyloxypyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-5-23-17(20)15-12(3)18(4)14(10-19)16(15)24-25(21,22)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEMWBDUCZRDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1OS(=O)(=O)C2=CC=C(C=C2)C)C=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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